molecular formula C28H24FN5O3S B12143821 methyl 2-({[2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

methyl 2-({[2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12143821
M. Wt: 529.6 g/mol
InChI Key: QITUESOWZFOLOJ-UHFFFAOYSA-N
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Description

Methyl 2-({[2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines several functional groups, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:

    Formation of the Pyrrolo[2,3-b]quinoxaline Core: This step often starts with the condensation of appropriate anilines with diketones under acidic conditions to form the quinoxaline ring system.

    Introduction of the Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via nucleophilic substitution reactions, often using 4-fluorobenzyl halides and suitable nucleophiles.

    Coupling with Benzothiophene Derivative: The benzothiophene moiety is typically synthesized separately and then coupled with the quinoxaline core using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Final Esterification: The final step involves esterification to introduce the methyl ester group, often using methanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and benzothiophene moieties.

    Reduction: Reduction reactions can target the quinoxaline ring, potentially converting it to a dihydroquinoxaline derivative.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: Its unique structure might be explored for catalytic properties in organic reactions.

Biology and Medicine

    Drug Development: Due to its structural complexity, it could be a candidate for drug discovery, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Industry

    Materials Science: The compound’s properties might be useful in developing new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({[2-amino-1-(4-chlorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Methyl 2-({[2-amino-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Uniqueness

The presence of the 4-fluorobenzyl group in the compound provides unique electronic properties that can influence its reactivity and interactions. This makes it distinct from similar compounds with different substituents, potentially offering advantages in specific applications such as drug design or materials science.

This detailed overview provides a comprehensive understanding of methyl 2-({[2-amino-1-(4-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C28H24FN5O3S

Molecular Weight

529.6 g/mol

IUPAC Name

methyl 2-[[2-amino-1-[(4-fluorophenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C28H24FN5O3S/c1-37-28(36)21-17-6-2-5-9-20(17)38-27(21)33-26(35)22-23-25(32-19-8-4-3-7-18(19)31-23)34(24(22)30)14-15-10-12-16(29)13-11-15/h3-4,7-8,10-13H,2,5-6,9,14,30H2,1H3,(H,33,35)

InChI Key

QITUESOWZFOLOJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(N(C4=NC5=CC=CC=C5N=C34)CC6=CC=C(C=C6)F)N

Origin of Product

United States

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